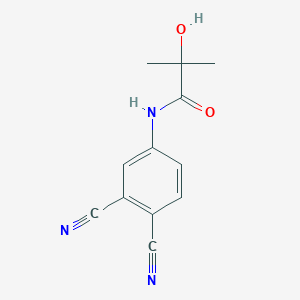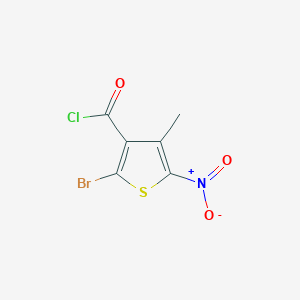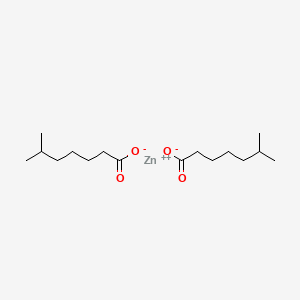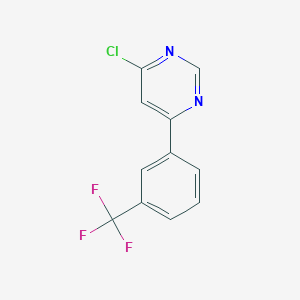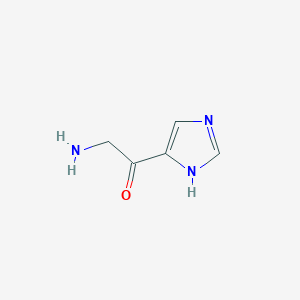
5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin is a porphyrin derivative characterized by the presence of four pyridyl groups attached to the porphyrin core. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with pyridine-4-carbaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions: 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions
Major Products: The major products formed from these reactions include various substituted porphyrins, oxidized porphyrin derivatives, and reduced porphyrin species .
科学研究应用
5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential role in mimicking biological porphyrins, such as heme.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is utilized in the development of sensors and catalysts due to its ability to form stable complexes with metals
作用机制
The mechanism by which 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including electron transfer processes and catalytic activities. The compound’s structure allows it to interact with biological molecules, potentially leading to therapeutic effects in medical applications .
相似化合物的比较
- 5,10,15,20-Tetra(4-pyridyl)porphyrin
- 5,10,15,20-Tetrakis(4-methylpyridinium)porphyrin
- 5,10,15,20-Tetra(4-carboxyphenyl)porphyrin
Uniqueness: 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin is unique due to its specific arrangement of pyridyl groups, which enhances its ability to form stable metal complexes and participate in a variety of chemical reactions. This structural uniqueness makes it particularly valuable in applications requiring precise coordination chemistry .
属性
IUPAC Name |
5,10,15,20-tetrapyridin-4-yl-21,22-dihydroporphyrin |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45-46H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCKXOJXOKSXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
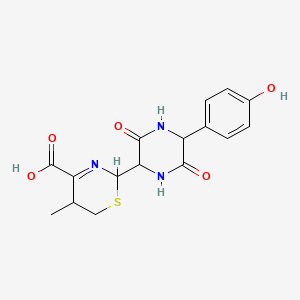

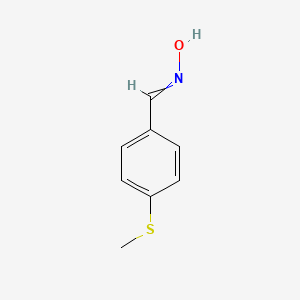
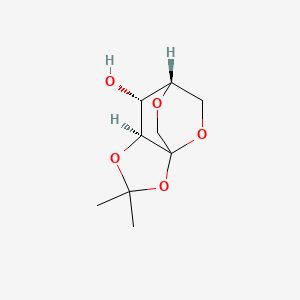
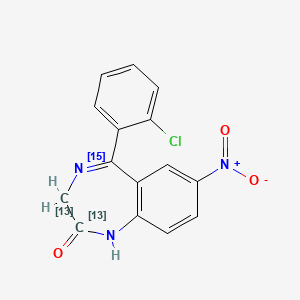
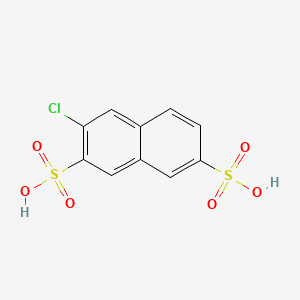

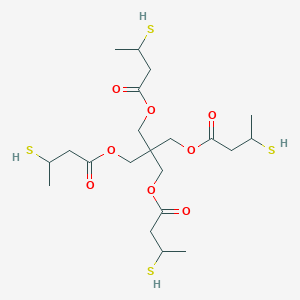
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
